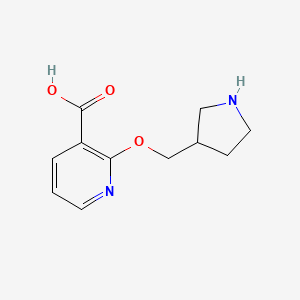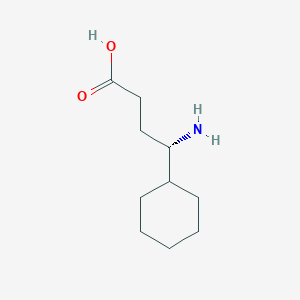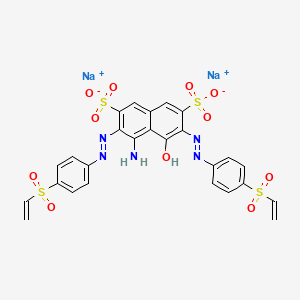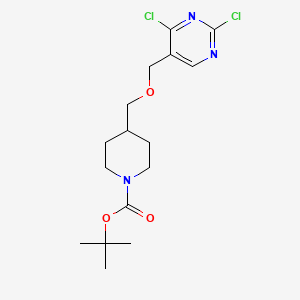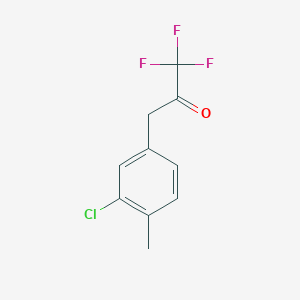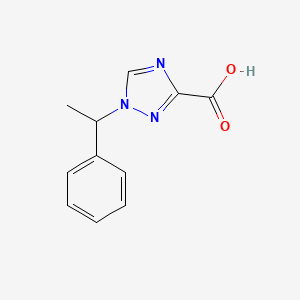
3-Fluoro-4-methoxyphenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6FNOS. It is characterized by the presence of a fluorine atom, a methoxy group, and a thiocyanate group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-methoxy-4-thiocyanatobenzene typically involves multi-step reactions. One common method includes the reaction of 2-fluoro-1-methoxy-4-nitrobenzene with thiocyanate salts under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-fluoro-1-methoxy-4-thiocyanatobenzene may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1-methoxy-4-thiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles under suitable conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiocyanate and potassium thiocyanate.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminium hydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated benzene derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Fluoro-1-methoxy-4-thiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-fluoro-1-methoxy-4-thiocyanatobenzene involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic and electrophilic reactions, while the fluorine and methoxy groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 2-Fluoro-1-methoxy-4-nitrobenzene
- 2-Fluoro-1-methoxy-4-aminobenzene
- 2-Fluoro-1-methoxy-4-chlorobenzene
Comparison: 2-Fluoro-1-methoxy-4-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and properties compared to its analogs. For instance, while 2-fluoro-1-methoxy-4-nitrobenzene is primarily used in nitration reactions, the thiocyanate derivative is more versatile in nucleophilic and electrophilic substitutions .
Propiedades
Número CAS |
89818-26-8 |
|---|---|
Fórmula molecular |
C8H6FNOS |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
(3-fluoro-4-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3 |
Clave InChI |
XCWIDJFWVJPZBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)SC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


